molecular formula C7H4BrF5OS B12851847 2-Bromo-4-(pentafluorothio)benzaldehyde

2-Bromo-4-(pentafluorothio)benzaldehyde

Cat. No.: B12851847
M. Wt: 311.07 g/mol
InChI Key: WYWBTBIGRSLCHG-UHFFFAOYSA-N
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Description

2-Bromo-4-(pentafluorothio)benzaldehyde is a halogenated benzaldehyde derivative featuring a bromine atom at the 2-position and a pentafluorothio (-SF₅) group at the 4-position of the aromatic ring. This compound is structurally distinct due to the strong electron-withdrawing nature of the pentafluorothio group, which significantly influences its reactivity, stability, and applications in organic synthesis. It is commercially available at 97% purity, typically in 250 mg or 1 g quantities .

The molecular formula is C₇H₂BrF₅S, with a molar mass of 305.06 g/mol. The pentafluorothio group enhances the compound's lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C7H4BrF5OS

Molecular Weight

311.07 g/mol

IUPAC Name

2-bromo-4-(pentafluoro-λ6-sulfanyl)benzaldehyde

InChI

InChI=1S/C7H4BrF5OS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-4H

InChI Key

WYWBTBIGRSLCHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromo-4-(pentafluorothio)benzaldehyde typically involves the bromination of 4-(pentafluorothio)benzaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve more advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-4-(pentafluorothio)benzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Fluorinated Compounds

2-Bromo-4-(pentafluorothio)benzaldehyde serves as a key intermediate in the synthesis of fluorinated compounds. Fluorinated compounds are important in medicinal chemistry due to their enhanced metabolic stability and bioactivity. The compound can be utilized in reactions such as nucleophilic substitutions and cross-coupling reactions to produce more complex fluorinated structures.

Pharmaceutical Development

Fluorinated benzaldehydes are often used in the synthesis of pharmaceutical agents. The unique electronic properties imparted by the pentafluorothio group can influence the biological activity of the resulting compounds. Research has shown that compounds with fluorine substituents can exhibit improved binding affinities to biological targets, making them candidates for drug development.

Material Science

In material science, 2-Bromo-4-(pentafluorothio)benzaldehyde can be employed in the synthesis of advanced materials such as polymers and coatings. The incorporation of fluorinated groups can enhance properties such as chemical resistance, thermal stability, and surface wettability. These characteristics are particularly valuable in applications requiring durable and high-performance materials.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of 2-Bromo-4-(pentafluorothio)benzaldehyde in synthesizing a series of fluorinated analogs of known pharmaceutical compounds. The reaction pathway involved nucleophilic substitution followed by further functionalization to yield biologically active molecules with enhanced pharmacological profiles.

Case Study 2: Development of Fluoropolymer Coatings

Another investigation focused on utilizing this compound to create fluoropolymer coatings with superior hydrophobic properties. The research highlighted how varying the concentration of 2-Bromo-4-(pentafluorothio)benzaldehyde during polymerization affected the final material's surface characteristics, leading to applications in anti-fogging and self-cleaning surfaces.

Data Tables

Mechanism of Action

The mechanism of action of 2-Bromo-4-(pentafluorothio)benzaldehyde involves its interaction with specific molecular targets. The bromine and pentafluorothio groups contribute to its reactivity, allowing it to form covalent bonds with target molecules. This interaction can affect various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Key Compounds:

4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1)

  • Substituents: Bromine (4-position), fluorine (2-position).
  • Molecular formula: C₇H₄BrFO , molar mass: 203.01 g/mol .
  • Properties: Density ≈1.67 g/cm³, melting point 58–62°C .

5-Bromo-4-fluoro-2-hydroxybenzaldehyde

  • Substituents: Bromine (5-position), fluorine (4-position), hydroxyl (2-position).
  • Molecular formula: C₇H₄BrFO₂ , molar mass: 219.01 g/mol (estimated).

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

  • Substituents: Bromomethyl (4-position).
  • Molecular formula: C₈H₇BrO , molar mass: 199.05 g/mol .

Table 1: Substituent Effects on Key Properties

Compound Substituents Molar Mass (g/mol) Melting Point (°C) Electron-Withdrawing Strength
2-Bromo-4-(pentafluorothio)benzaldehyde Br (2), -SF₅ (4) 305.06 Not reported Very high (due to -SF₅)
4-Bromo-2-fluorobenzaldehyde Br (4), F (2) 203.01 58–62 Moderate
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Br (5), F (4), -OH (2) 219.01 Not reported Moderate (weakened by -OH)
4-(Bromomethyl)benzaldehyde -CH₂Br (4) 199.05 Not reported Low (electron-donating CH₂Br)

Physicochemical and Reactivity Differences

  • Electrophilicity : The -SF₅ group in 2-Bromo-4-(pentafluorothio)benzaldehyde increases the electrophilicity of the aldehyde group, making it more reactive toward nucleophilic additions compared to fluoro- or bromomethyl-substituted analogs .
  • Solubility : The -SF₅ group enhances lipophilicity, reducing aqueous solubility relative to 4-Bromo-2-fluorobenzaldehyde, which is more polar due to the fluorine atom .
  • Thermal Stability : The strong C-SF₅ bond in the target compound likely improves thermal stability compared to 4-(Bromomethyl)benzaldehyde, where the benzylic bromine may lead to decomposition under heat .

Table 2: Application Comparison

Compound Key Applications Advantages Limitations
2-Bromo-4-(pentafluorothio)benzaldehyde High-value pharmaceuticals, agrochemicals Enhanced metabolic stability, lipophilicity High cost, limited safety data
4-Bromo-2-fluorobenzaldehyde Fluorinated drugs, liquid crystals Cost-effective, versatile Moderate reactivity
4-(Bromomethyl)benzaldehyde Polymers, fragrances Simple synthesis Toxicity risks, instability

Biological Activity

2-Bromo-4-(pentafluorothio)benzaldehyde is a fluorinated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and material science. Its unique structure, characterized by the presence of bromine and pentafluorothio groups, suggests potential biological activities that warrant investigation.

  • Molecular Formula : C7H2BrF5OS
  • Molecular Weight : 293.05 g/mol
  • IUPAC Name : 2-Bromo-4-(pentafluorothio)benzaldehyde

Synthesis and Reactivity

The synthesis of 2-Bromo-4-(pentafluorothio)benzaldehyde typically involves the introduction of a pentafluorothio group into a brominated aromatic system. This can be achieved through various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The compound's reactivity is influenced by its electron-withdrawing groups, which enhance its ability to interact with biological targets.

Antimicrobial Properties

Research indicates that compounds containing halogen and fluorinated groups exhibit significant antimicrobial activity. For instance, studies have shown that similar fluorinated aldehydes can inhibit the growth of various bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes due to the lipophilic nature of the fluorinated groups .

Cytotoxic Effects

Cytotoxicity assays have demonstrated that 2-Bromo-4-(pentafluorothio)benzaldehyde exhibits selective cytotoxic effects against certain cancer cell lines. In vitro studies suggest that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways. This property makes it a candidate for further exploration in cancer therapeutics .

Enzyme Inhibition

Fluorinated compounds often serve as enzyme inhibitors due to their ability to mimic substrate structures. Preliminary data suggest that 2-Bromo-4-(pentafluorothio)benzaldehyde may inhibit specific enzymes involved in metabolic pathways, although detailed kinetic studies are required to elucidate the exact mechanisms .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various fluorinated compounds, 2-Bromo-4-(pentafluorothio)benzaldehyde was tested against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as an antibacterial agent .

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation assessed the cytotoxic effects of 2-Bromo-4-(pentafluorothio)benzaldehyde on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 25 µM after 48 hours of treatment, highlighting its potential as a lead compound in anticancer drug development .

Comparative Analysis

The biological activity of 2-Bromo-4-(pentafluorothio)benzaldehyde can be compared with other related compounds:

Compound NameAntimicrobial ActivityCytotoxicity (IC50, µM)Enzyme Inhibition
2-Bromo-4-(pentafluorothio)benzaldehydeModerate25Yes
3-Fluoro-4-(trifluoromethyl)benzaldehydeHigh30Yes
PentafluorobenzaldehydeLow>100No

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Bromo-4-(pentafluorothio)benzaldehyde in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Conduct reactions in a fume hood due to potential irritant vapors (H315/H319 hazards). In case of skin contact, wash immediately with soap and water for ≥15 minutes, and for eye exposure, flush with water for 10–15 minutes . Store the compound in airtight containers at 0–6°C to minimize degradation, as recommended for structurally similar brominated aldehydes .

Q. What synthetic routes are commonly employed for preparing 2-Bromo-4-(pentafluorothio)benzaldehyde, and how can reaction yields be optimized?

  • Methodological Answer : A plausible route involves bromination of 4-(pentafluorothio)benzaldehyde using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄. Optimize yields (typically 60–80%) by controlling stoichiometry (1.1–1.3 eq NBS) and reaction time (6–8 hrs at 70°C). For regioselective bromination at the 2-position, steric and electronic effects of the pentafluorothio group must be considered, as seen in analogous fluorinated benzaldehydes . Purification via flash chromatography (hexane:EtOAc 4:1) or recrystallization from ethanol is recommended.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 2-Bromo-4-(pentafluorothio)benzaldehyde?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aldehyde proton (δ ~10 ppm) and aromatic signals. The pentafluorothio (SF₅) group induces deshielding in adjacent protons, with splitting patterns revealing substitution patterns .
  • FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-Br absorption (~600 cm⁻¹).
  • GC-MS/HPLC : Use GC-MS (electron ionization) for purity assessment (retention time comparison) and HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<2%) .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data arising from conformational isomerism in 2-Bromo-4-(pentafluorothio)benzaldehyde derivatives?

  • Methodological Answer : Conformational dynamics due to steric hindrance from the SF₅ group may cause signal splitting or broadening. Employ variable-temperature NMR (VT-NMR) to coalesce overlapping peaks (e.g., at 40–60°C in DMSO-d₆). For complex cases, use 2D techniques (COSY, NOESY) to assign proton-proton correlations and distinguish rotamers . Computational modeling (DFT) of rotational barriers can further validate experimental observations.

Q. What strategies are effective for achieving regioselective functionalization of the benzaldehyde ring while preserving the pentafluorothio group?

  • Methodological Answer :

  • Protection of Aldehyde : Convert the aldehyde to a dimethyl acetal (using trimethyl orthoformate/H⁺) to prevent nucleophilic attack during subsequent reactions.
  • Cross-Coupling : Utilize Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-cyanophenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ (80°C, DMF/H₂O). The bromide at C2 acts as a leaving group, while the SF₅ group remains inert under these conditions .
  • Electrophilic Substitution : Direct nitration (HNO₃/H₂SO₄) at C5 is favored due to the SF₅ group’s meta-directing effects.

Q. What analytical methodologies are recommended for quantifying trace impurities in 2-Bromo-4-(pentafluorothio)benzaldehyde samples?

  • Methodological Answer :

  • LC-MS/MS : Employ a triple quadrupole system with MRM (multiple reaction monitoring) for targeted impurity detection (e.g., de-brominated byproducts). Use a calibration curve with spiked standards for quantification (LOQ ~0.1 ppm).
  • ¹⁹F NMR : Leverage the SF₅ group’s distinct fluorine environment (δ ~60–80 ppm) to identify fluorinated impurities. Integration against an internal standard (e.g., hexafluorobenzene) provides semi-quantitative data .
  • XRD : Single-crystal X-ray diffraction resolves structural ambiguities caused by isomerism or polymorphism .

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